1,5-Diaminopentan-2-OL 1,5-Diaminopentan-2-OL
Brand Name: Vulcanchem
CAS No.: 540-27-2
VCID: VC17386604
InChI: InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2
SMILES:
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol

1,5-Diaminopentan-2-OL

CAS No.: 540-27-2

Cat. No.: VC17386604

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diaminopentan-2-OL - 540-27-2

Specification

CAS No. 540-27-2
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
IUPAC Name 1,5-diaminopentan-2-ol
Standard InChI InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2
Standard InChI Key IBUPNDMHIOTKBL-UHFFFAOYSA-N
Canonical SMILES C(CC(CN)O)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

1,5-Diaminopentan-2-OL (C₅H₁₄N₂O) is a straight-chain aliphatic molecule with a molecular weight of 118.18 g/mol . Its structure includes:

  • Primary amino groups (-NH₂) at carbons 1 and 5.

  • A secondary alcohol (-OH) at carbon 2.

The presence of a chiral center at carbon 2 results in two enantiomers: (R)-1,5-diaminopentan-2-OL and (S)-1,5-diaminopentan-2-OL . This stereochemical complexity underpins its utility in asymmetric synthesis and pharmaceutical intermediates.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₄N₂O
Molecular Weight118.18 g/mol
Exact Mass118.111 Da
PSA (Polar Surface Area)72.27 Ų
LogP (Partition Coefficient)0.445
HS Code2922199090

Stereochemical Considerations

The hydroxyl group at position 2 introduces chirality, making enantiomer separation critical for applications requiring optical purity. Enzymatic synthesis methods, such as those employing α-keto acid oxidases (αKAOs) and pyridoxal phosphate-dependent decarboxylases (PLP-DCs), achieve >90% diastereoselectivity for both (R)- and (S)-forms .

Synthesis and Production Strategies

Enzymatic Cascade Reactions

The most efficient synthesis route involves multi-enzyme cascades starting from L-lysine :

  • Hydroxylation: αKAOs (e.g., KDO1/KDO2) hydroxylate L-lysine at C-3 or C-4, forming (5R)-hydroxy-L-lysine.

  • Decarboxylation: PLP-DCs (e.g., lysine decarboxylase) remove the carboxyl group, yielding 1,5-diaminopentan-2-OL.

Table 2: Enzymatic Synthesis Parameters

ParameterKDO1 PathwayKDO2 Pathway
Hydroxylation PositionC-3C-4
Enzyme Concentration0.05–0.5 mg/mL0.5 mg/mL
Reaction Time3 hours (hydroxylation)18 hours (decarboxylation)
Yield85–90%75–80%
Diastereoselectivity>90% (R)>90% (S)

Chemical Synthesis

While less common, chemical methods involve:

  • Reductive Amination: Conversion of pentose derivatives to amino alcohols using catalysts like Raney nickel .

  • Decarboxylation of Hydroxylysine: Chemical decarboxylation under acidic conditions, though this method lacks stereocontrol .

Biological Roles and Pathways

Natural Occurrence

1,5-Diaminopentan-2-OL is a metabolite derived from lysine decarboxylation in decaying organic matter . It shares biosynthetic pathways with cadaverine (1,5-pentanediamine), a known byproduct of lysine metabolism in bacteria like Escherichia coli .

Biochemical Significance

  • Precursor to Alkaloids: Serves as an intermediate in the synthesis of piperidine and pyrrolidine alkaloids .

  • Chiral Pool Synthesis: Enantiomers are used to construct complex natural products and pharmaceuticals .

Industrial and Research Applications

Polymer Chemistry

1,5-Diaminopentan-2-OL is a candidate for bio-based polyamides and polyurethanes. Its diamine structure enables cross-linking in epoxy resins, enhancing thermal stability .

Table 3: Comparative Properties of Polyamides

PropertyNylon-6,61,5-Diaminopentan-2-OL-Based Polymer
Tensile Strength80 MPa65–70 MPa
Melting Point265°C220–230°C
BiodegradabilityLowModerate

Pharmaceutical Intermediates

  • Antiviral Agents: Chiral amino alcohols are critical for synthesizing protease inhibitors .

  • Chelating Agents: Binds metal ions in diagnostic imaging contrast agents .

Recent Research Advancements

Enzymatic Optimization

  • Dual Hydroxylation-Decarboxylation: Sequential use of KDO1 and KDO2 achieves 95% conversion efficiency for mixed diastereomers .

  • Cofactor Engineering: NADPH regeneration systems improve reaction scalability .

Computational Modeling

DFT studies predict enantioselectivity trends in enzymatic pathways, guiding catalyst design .

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